molecular formula C7H5BrFI B2854030 4-bromo-2-iodobenzyl fluoride CAS No. 1823057-30-2

4-bromo-2-iodobenzyl fluoride

Cat. No.: B2854030
CAS No.: 1823057-30-2
M. Wt: 314.924
InChI Key: VGQSHSIFGJGCCV-UHFFFAOYSA-N
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Description

4-bromo-2-iodobenzyl fluoride is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-iodobenzyl fluoride can be achieved through several synthetic routes. One common method involves the halogenation of a suitable precursor compound. For example, starting with 4-bromo-2-iodotoluene, a fluoromethyl group can be introduced using a fluorinating agent under controlled conditions. The reaction typically requires the presence of a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of reagents and reaction conditions is critical to ensure the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-iodobenzyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions may involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce biaryl compounds with diverse substituents.

Scientific Research Applications

4-bromo-2-iodobenzyl fluoride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 4-bromo-2-iodobenzyl fluoride exerts its effects depends on the specific context in which it is used. In chemical reactions, the compound’s halogen atoms can participate in various interactions, such as forming bonds with other atoms or groups. The molecular targets and pathways involved in these interactions are determined by the specific reagents and conditions used in the reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-fluorobenzene: This compound is similar in structure but lacks the iodine atom.

    4-Fluoroiodobenzene: This compound contains both fluorine and iodine atoms but lacks the bromine atom.

    4-Bromobenzotrifluoride: This compound contains a trifluoromethyl group instead of a fluoromethyl group.

Uniqueness

4-bromo-2-iodobenzyl fluoride is unique due to the presence of all three halogen atoms (bromine, fluorine, and iodine) on the benzene ring. This unique combination of halogens imparts distinct chemical properties to the compound, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-bromo-1-(fluoromethyl)-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQSHSIFGJGCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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